

# Overcoming trailing endpoints in Fosfomycin susceptibility assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Fosfomycin |           |  |  |
| Cat. No.:            | B1673569   | Get Quote |  |  |

# Technical Support Center: Fosfomycin Susceptibility Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with **Fosfomycin** susceptibility assays, particularly the issue of trailing endpoints.

# Frequently Asked Questions (FAQs)

Q1: What is the "trailing endpoint" phenomenon in Fosfomycin susceptibility testing?

A1: The trailing endpoint phenomenon, also known as trailing growth, is the observation of reduced but persistent bacterial growth at antibiotic concentrations above the true Minimum Inhibitory Concentration (MIC). This can make it difficult to determine the actual MIC, leading to potential misinterpretation of susceptibility results. This issue is particularly noted in broth microdilution (BMD) methods for **Fosfomycin** susceptibility testing.[1][2]

Q2: What causes trailing endpoints with **Fosfomycin**?

A2: Trailing endpoints with **Fosfomycin** are often linked to the development of resistant subpopulations within the tested bacterial culture. The underlying mechanisms are frequently associated with mutations in genes responsible for **Fosfomycin** transport into the bacterial cell. Key mechanisms include:

### Troubleshooting & Optimization





- Mutations in Transporter Genes: Fosfomycin enters bacterial cells primarily through two
  transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate
  transporter (UhpT).[3][4] Mutations in the glpT or uhpT genes can impair Fosfomycin
  uptake, leading to the survival and slow growth of a subpopulation of bacteria at higher
  antibiotic concentrations.[3][5]
- Mutations in Regulatory Genes: The expression of these transporters is regulated by cellular metabolic signals. For instance, the UhpT system is induced by glucose-6-phosphate (G6P).
   [3] Mutations in regulatory genes like cyaA (adenylate cyclase) and ptsl (phosphotransferase system), which control cyclic AMP (cAMP) levels, can also affect transporter expression and contribute to reduced susceptibility.[4][6]

Q3: Why is Glucose-6-Phosphate (G6P) added to **Fosfomycin** susceptibility testing media?

A3: Glucose-6-Phosphate (G6P) is added to the testing medium to induce the UhpT hexose phosphate transport system in many bacteria, which is a primary route of entry for **Fosfomycin**.[3] This ensures that the in vitro test more accurately reflects the potential for **Fosfomycin** uptake and activity. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the addition of 25 µg/mL of G6P to the testing medium.[7][8]

Q4: Are there situations where G6P should not be used?

A4: Yes. For some bacterial species, such as Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect on **Fosfomycin** activity. This is because this organism may lack the UhpT transporter, and the presence of G6P can paradoxically reduce **Fosfomycin** uptake through other mechanisms. Therefore, for certain organisms, the use of G6P in susceptibility testing may not be appropriate and can lead to misleadingly high MICs.

Q5: What are "inner colonies" in disk diffusion assays and how should they be interpreted?

A5: Inner colonies are discrete colonies that appear within the zone of inhibition in a disk diffusion assay. Their presence can complicate the interpretation of the test. CLSI and EUCAST have conflicting recommendations for interpreting these inner colonies:

• EUCAST: Recommends ignoring isolated colonies within the inhibition zone and measuring the diameter of the outer, more obvious zone edge.[9][10][11]



 CLSI: Recommends that these inner colonies should be considered, which generally results in a smaller measured zone diameter.[12][13]

This difference in interpretation can lead to discordant susceptibility categorizations for the same isolate.[12][13][14]

## **Troubleshooting Guide**

Problem: Difficulty in reading MIC endpoints in broth microdilution due to trailing growth.

| Possible Cause                                             | Recommended Solution                                                                                                                                                                                        |
|------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Heteroresistance or emergence of resistant subpopulations. | Use an alternative testing method: Agar dilution (AD) is the reference method recommended by both CLSI and EUCAST for Fosfomycin and is less prone to trailing endpoints.[1][15]                            |
| Inappropriate incubation time.                             | Read endpoints at 16-20 hours: Avoid prolonged incubation (e.g., 24 hours or longer) as this can exacerbate the trailing effect. For some organisms, earlier reading may provide a clearer endpoint.        |
| Suboptimal inoculum preparation.                           | Ensure a standardized inoculum: Prepare the inoculum from fresh, overnight growth on non-selective agar and standardize to a 0.5 McFarland turbidity standard to ensure a consistent starting cell density. |

Problem: Appearance of inner colonies within the zone of inhibition in disk diffusion assays.



| Possible Cause                  | Recommended Solution                                                                                                                                                                                                 |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Selection of resistant mutants. | Adhere to the guidelines of your reference body: Consistently follow either the CLSI or EUCAST guidelines for interpretation. Be aware that this choice will impact the final susceptibility categorization.[12][13] |
| Mixed culture.                  | Check for culture purity: Perform a purity plate from the inner colonies to ensure the original culture was not contaminated.                                                                                        |
| Spontaneous mutations.          | Consider the clinical context: The clinical significance of inner colonies is not always clear.  Correlate the susceptibility results with clinical outcomes when possible.                                          |

# Data Presentation: Comparison of Susceptibility Testing Methods

The following tables summarize findings from studies comparing different **Fosfomycin** susceptibility testing methods.

Table 1: Categorical and Essential Agreement of Various Methods Compared to Agar Dilution (Reference Method)



| Organism(s)                                           | Method<br>Compared                         | Categorical<br>Agreement (%)         | Essential<br>Agreement (%) | Key Findings &<br>Reference(s)                                                                               |
|-------------------------------------------------------|--------------------------------------------|--------------------------------------|----------------------------|--------------------------------------------------------------------------------------------------------------|
| E. coli & K.<br>pneumoniae                            | Disk Diffusion &<br>Gradient<br>Diffusion  | E. coli: 98%K.<br>pneumoniae:<br>47% | Not Reported               | Disk diffusion<br>and gradient<br>diffusion are<br>reliable for E. coli<br>but not for K.<br>pneumoniae.[16] |
| Enterobacteriace<br>ae, enterococci,<br>P. aeruginosa | Etest & Disk<br>Diffusion                  | Etest: 89.5%Disk<br>Diffusion: 93.8% | Etest: 77.3%               | Fosfomycin showed consistent activity against the majority of urinary isolates. [17]                         |
| P. aeruginosa                                         | Broth<br>Microdilution                     | 89.3%                                | 84%                        | Broth microdilution is a reliable alternative to agar dilution for P. aeruginosa.[8]                         |
| Enterobacteriace<br>ae & P.<br>aeruginosa             | Broth<br>Microdilution &<br>Disk Diffusion | Varies by<br>organism                | Not Reported               | Broth microdilution may overestimate resistance, especially in K. pneumoniae and Enterobacter spp.[18]       |
| Gram-positive &<br>Gram-negative<br>isolates          | Etest                                      | 51.9% (within +/-1 dilution)         | Not Applicable             | Etest MICs were<br>generally higher<br>than the<br>reference agar<br>dilution method                         |



for Enterobacteriace ae.[19]

Table 2: Error Rates of Different **Fosfomycin** Susceptibility Testing Methods Compared to Agar Dilution

| Organism(s)                                           | Method<br>Compared        | Major Errors<br>(%)                                        | Very Major<br>Errors (%)       | Reference(s) |
|-------------------------------------------------------|---------------------------|------------------------------------------------------------|--------------------------------|--------------|
| Enterobacteriace<br>ae, enterococci,<br>P. aeruginosa | Etest & Disk<br>Diffusion | Etest: 3.6%Disk<br>Diffusion: 1.3%                         | Etest: 0%Disk<br>Diffusion: 0% | [17]         |
| E. coli & E.<br>faecalis                              | Disk Diffusion            | E. faecalis: Two<br>falsely resistant<br>isolates reported | 0%                             | [19]         |

# Experimental Protocols & Workflows Key Experimental Methodologies

1. Agar Dilution (Reference Method)

This method involves preparing a series of agar plates containing doubling dilutions of **Fosfomycin**. A standardized inoculum of the test organism is then spotted onto the surface of each plate.

Workflow:

Caption: Workflow for **Fosfomycin** Agar Dilution Susceptibility Testing.

#### 2. Broth Microdilution

This method is performed in microtiter plates with wells containing serial dilutions of **Fosfomycin** in broth media. Each well is inoculated with a standardized bacterial suspension.

Workflow:



Caption: Workflow for Fosfomycin Broth Microdilution Susceptibility Testing.

#### 3. Disk Diffusion

A filter paper disk impregnated with a standard amount of **Fosfomycin** and G6P is placed on an agar plate swabbed with the test organism. The diameter of the zone of growth inhibition around the disk is measured after incubation.

Workflow:

Caption: Workflow for Fosfomycin Disk Diffusion Susceptibility Testing.

## **Signaling Pathways and Resistance Mechanisms**

The primary mechanisms of resistance to **Fosfomycin** involve impaired transport of the antibiotic into the bacterial cell. The following diagram illustrates the key pathways for **Fosfomycin** uptake and the points at which mutations can lead to resistance.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosfomycin: Mechanism and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of fosfomycin resistance in clinical isolates of Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacteriological and molecular study of fosfomycin resistance in uropathogenic Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing [bio-protocol.org]
- 8. In Vitro Activity of Fosfomycin against a Collection of Clinical Pseudomonas aeruginosa Isolates from 16 Spanish Hospitals: Establishing the Validity of Standard Broth Microdilution as Susceptibility Testing Method PMC [pmc.ncbi.nlm.nih.gov]
- 9. nicd.ac.za [nicd.ac.za]
- 10. Ignore Colonies Inside Fosfomycin IV Inhibiton Zone EUCAST [rapidmicrobiology.com]
- 11. szu.gov.cz [szu.gov.cz]
- 12. journals.asm.org [journals.asm.org]
- 13. Fosfomycin Disk Diffusion Testing among Klebsiella pneumoniae Results in Frequent Inner Colonies and Categorical Disagreement Based on Conflicting Breakpoint Organization Recommendations PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]



- 17. Activity of fosfomycin and comparison of several susceptibility testing methods against contemporary urine isolates PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. jmilabs.com [jmilabs.com]
- To cite this document: BenchChem. [Overcoming trailing endpoints in Fosfomycin susceptibility assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673569#overcoming-trailing-endpoints-infosfomycin-susceptibility-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com